6-(2-Chlorophenyl)pyridin-3-ol
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Overview
Description
6-(2-Chlorophenyl)pyridin-3-ol is an organic compound that belongs to the class of heterocyclic aromatic compounds It consists of a pyridine ring substituted with a hydroxyl group at the 3-position and a chlorophenyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Chlorophenyl)pyridin-3-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction between 2-chlorobenzaldehyde and 3-hydroxypyridine in the presence of a base such as potassium carbonate can lead to the formation of this compound. The reaction is typically carried out in a solvent like ethanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
6-(2-Chlorophenyl)pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The chlorophenyl group can be reduced to a phenyl group under specific conditions.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method for reduction.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 6-(2-Chlorophenyl)pyridin-3-one.
Reduction: Formation of 6-phenylpyridin-3-ol.
Substitution: Formation of 6-(2-methoxyphenyl)pyridin-3-ol or 6-(2-ethoxyphenyl)pyridin-3-ol.
Scientific Research Applications
6-(2-Chlorophenyl)pyridin-3-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 6-(2-Chlorophenyl)pyridin-3-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6-Phenylpyridin-3-ol: Lacks the chlorine atom, which may affect its reactivity and biological activity.
6-(2-Methoxyphenyl)pyridin-3-ol: Contains a methoxy group instead of a chlorine atom, which can influence its chemical properties and interactions.
6-(2-Ethoxyphenyl)pyridin-3-ol: Similar to the methoxy derivative but with an ethoxy group.
Uniqueness
6-(2-Chlorophenyl)pyridin-3-ol is unique due to the presence of the chlorine atom, which can enhance its reactivity in substitution reactions and potentially increase its biological activity. The combination of the hydroxyl and chlorophenyl groups provides a versatile scaffold for further functionalization and exploration in various scientific fields .
Properties
IUPAC Name |
6-(2-chlorophenyl)pyridin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO/c12-10-4-2-1-3-9(10)11-6-5-8(14)7-13-11/h1-7,14H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSHMNDVDIHMVRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=C(C=C2)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20692502 |
Source
|
Record name | 6-(2-Chlorophenyl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20692502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261936-65-5 |
Source
|
Record name | 6-(2-Chlorophenyl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20692502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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